
VU0134992
概要
説明
VU 0134992は、内向き整流性カリウムチャネルKir4.1の選択的ブロッカーとして知られている化学化合物です。 この化合物は、さまざまな生理学的プロセスに不可欠なカリウムチャネルを調節する特異性と有効性により、科学研究において大きな注目を集めています .
科学的研究の応用
Renal Physiology
VU0134992 has been instrumental in studying renal function, particularly in understanding sodium (Na+) reabsorption mechanisms. The compound has been shown to induce diuresis, natriuresis, and kaliuresis in animal models, making it a valuable tool for probing the therapeutic potential of Kir4.1 as a diuretic target for hypertension treatment .
Key Findings:
- Diuretic Effects: Oral administration of this compound resulted in a dose-dependent increase in urine output and sodium excretion in rats .
- Mechanistic Insights: The compound's action on Kir4.1 channels elucidates their role in Na+ reabsorption within the distal convoluted tubule (DCT) and collecting duct (CCD) of the nephron .
Neurobiology
In neurobiological research, this compound has been utilized to explore the role of Kir4.1 channels in astrocytes and their influence on neuronal excitability and neurotransmission.
Key Findings:
- Astrocytic Function: Studies indicate that Kir4.1 channels are crucial for maintaining potassium homeostasis in the brain. Inhibition with this compound leads to increased extracellular potassium levels, affecting neuronal activity .
- Behavioral Studies: Conditional knock-out models demonstrate that loss of Kir4.1 results in glial membrane dysfunction, highlighting its importance in glial-neuronal interactions .
Pharmacological Insights
This compound has been employed to investigate the pharmacological mechanisms underlying various antidepressants' effects on potassium channels.
Key Findings:
- Antidepressant Mechanisms: Research suggests that antidepressants like fluoxetine can inhibit Kir4.1 channels, which may contribute to their therapeutic effects .
- Role in Depression Models: The compound's ability to modulate Kir4.1 activity provides insights into how alterations in potassium channel function can influence mood disorders .
Data Tables
Case Study 1: Renal Function Exploration
A study involving the administration of this compound to rats demonstrated significant increases in urine output and sodium excretion, confirming its role as a diuretic agent targeting Kir4.1 channels. This research highlights the potential for developing new treatments for hypertension based on Kir4.1 modulation.
Case Study 2: Neuroprotective Mechanisms
In a model assessing the impact of Kir4.1 inhibition on astrocyte function, researchers found that this compound application led to impaired potassium buffering capacity, resulting in increased neuronal excitability and potential neurotoxicity under pathological conditions.
作用機序
VU 0134992は、Kir4.1カリウムチャネルを選択的にブロックすることにより、その効果を発揮します。このチャネルは、静止膜電位の維持と細胞内のカリウムイオン流の調節に関与しています。Kir4.1を阻害することにより、VU 0134992は細胞の興奮性とイオン恒常性を調節できます。 この化合物は、チャネルの細孔領域に結合し、カリウムイオンが通過するのを防ぎます .
準備方法
合成経路と反応条件
VU 0134992の合成には、市販の前駆体から始まる複数のステップが含まれます。主なステップには、通常、以下が含まれます。
コア構造の形成: これは、一連の縮合反応と環化反応を通じて中心骨格を構築することを伴います。
官能基化: 化合物の活性に不可欠な官能基の導入。これには、ハロゲン化、アルキル化、またはアシル化反応が含まれる場合があります。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、所望の純度が得られます。
工業生産方法
VU 0134992の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室の合成プロセスをスケールアップすることです。これには、より大きなバッチの反応条件の最適化、品質の安定性の確保、および効率的な精製技術の実装が含まれます。
化学反応の分析
反応の種類
VU 0134992は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去は、通常、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行われます。
置換: 求核試薬または求電子試薬を使用して達成できる、ある官能基の別の官能基への置換。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン化剤、アルキル化剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります。
科学研究への応用
VU 0134992は、科学研究において幅広い用途があります。
化学: カリウムチャネルの特性と機能を研究するためのツールとして使用されます。
生物学: 細胞生理学におけるカリウムチャネルの役割を理解するのに役立ちます。
医学: てんかんや不整脈など、カリウムチャネルの機能不全に関連する状態における潜在的な治療的用途。
類似化合物との比較
類似化合物
VU 0240551: 異なる選択性と効力を有する別のKir4.1ブロッカー。
ML133: 比較研究に使用される、Kir2.1チャネルのブロッカー。
テルチアピン-Q: Kir1.1およびKir3.1チャネルのペプチド阻害剤。
独自性
VU 0134992は、他のカリウムチャネルよりもKir4.1チャネルに対する高い選択性により、独自性があります。 この特異性により、他のカリウムチャネルに影響を与えることなく、Kir4.1の生理学的および病理学的役割を研究するための貴重なツールとなります .
生物活性
VU0134992, a potent inhibitor of the inward rectifier potassium channel Kir4.1, has garnered attention for its potential therapeutic applications, particularly in renal physiology and neurological contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, selectivity profile, and implications for health.
This compound exerts its biological effects primarily through the inhibition of Kir4.1 channels. In patch-clamp electrophysiology experiments, it has been shown to inhibit Kir4.1 with an IC50 value of 0.97 µM, demonstrating a significant selectivity for Kir4.1 over other potassium channels such as Kir1.1 and Kir2.x . The compound is especially notable for being 9-fold selective for homomeric Kir4.1 compared to Kir4.1/5.1 concatemeric channels .
Key Findings:
- IC50 Values:
- Kir4.1: 0.97 µM
- Kir4.1/5.1: 9 µM
- Greater than 30-fold selective over Kir1.1, Kir2.1, and Kir2.2
- Activity against other channels: Weakly active toward Kir2.3 and Kir6.2/SUR1, equally active toward Kir3.x and Kir4.2 .
Pharmacokinetics
This compound displays a large free unbound fraction () in rat plasma (), indicating good bioavailability which is crucial for its effectiveness in vivo . Oral administration of this compound in rats resulted in dose-dependent diuresis, natriuresis, and kaliuresis, highlighting its potential as a novel diuretic agent .
Renal Function
The inhibition of Kir4.1 by this compound has significant implications for renal function:
- Diuretic Effects: this compound promotes increased urine production and sodium excretion, suggesting its utility in treating conditions like hypertension where fluid retention is problematic .
- Electrolyte Transport: Studies indicate that this compound influences electrolyte transport in the thick ascending limb (TAL), distal convoluted tubule (DCT), and collecting duct (CCD) of the nephron .
Neurological Impact
In addition to renal effects, this compound may also affect central nervous system (CNS) function:
- Astrocyte Function: Exposure to this compound leads to a reduction in current density in spinal astrocytes and alters resting membrane potentials significantly . This suggests that modulation of Kir4.1 could impact glutamate uptake and overall neuronal excitability.
- Potential Therapeutic Role: Given the role of Kir4.1 in various neurological disorders (e.g., EAST/SeSAME syndrome), this compound could serve as a valuable tool for exploring therapeutic avenues in CNS pathologies .
Data Summary
Parameter | Value |
---|---|
IC50 for Kir4.1 | 0.97 µM |
Selectivity over Kir4.1/5.1 | 9-fold |
Selectivity over other K+ | >30-fold |
Free Unbound Fraction () | 0.213 |
Case Studies
Case Study 1: Diuretic Effects in Rats
In a controlled study, rats administered with varying doses of this compound exhibited significant increases in urine output and sodium excretion compared to control groups, reinforcing its potential as a diuretic agent.
Case Study 2: Neurological Observations
In vitro studies on spinal astrocytes revealed that treatment with this compound resulted in altered ion currents and resting potentials, indicating its role in modulating astrocytic function and potentially influencing neuroinflammatory processes.
特性
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrN2O2/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDLWFVHQYRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of VU0134992?
A: this compound inhibits Kir4.1 channels by physically blocking the channel pore. [, , ] This blockage prevents potassium ions from flowing through the channel, disrupting the normal electrical activity of the cell. Specifically, this compound interacts with glutamate 158 and isoleucine 159, two critical residues lining the Kir4.1 channel pore. []
Q2: How does inhibiting Kir4.1 with this compound affect renal function?
A: Kir4.1 channels play a crucial role in potassium recycling and maintaining the negative membrane potential in renal cells, which is essential for sodium reabsorption. Inhibition of Kir4.1 by this compound disrupts this process, leading to decreased sodium reabsorption and consequently, diuresis (increased urine production), natriuresis (increased sodium excretion), and kaliuresis (increased potassium excretion). [, ]
Q3: What is the significance of this compound's effect on Kir4.1/5.1 heteromeric channels?
A: While this compound shows greater selectivity for Kir4.1 homomers, its ability to inhibit Kir4.1/5.1 heteromers is noteworthy. These heteromers are predominantly expressed in the distal convoluted tubule of the kidney and are involved in potassium sensing, blood pressure regulation, and sodium reabsorption via the sodium-chloride cotransporter NCC. [] Inhibition of Kir4.1/5.1 presents a potential therapeutic avenue for managing edema and hypertension. [, , ]
Q4: What are the implications of this compound for future research?
A: this compound represents a valuable tool compound for further investigating the physiological roles of Kir4.1 channels, particularly in the context of renal function and blood pressure control. Its diuretic, natriuretic, and kaliuretic effects suggest potential therapeutic applications for managing hypertension and edema, particularly in cases where loop diuretic resistance has developed. [, ] Furthermore, its selectivity profile and known mechanism of action provide a foundation for developing more potent and specific Kir4.1 inhibitors. []
- Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound.
- Contribution of inwardly rectifying K+ channel 4.1 of supraoptic astrocytes to the regulation of vasopressin neuronal activity by hypotonicity.
- Development of Distal Nephron Diuretics Targeting Heteromeric Kir4.1/5.1 Potassium Channels.
- Next-generation inward rectifier potassium channel modulators: Discovery and molecular pharmacology.
- Role of Basolateral Kir4.1/Kir5.1 Channel in the Regulation of Electrolyte Balance and ENaC Activity in the Cortical Collecting Duct.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。